

2-Bromo-4-isopropylpyridine: A Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: 2-Bromo-4-isopropylpyridine

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-4-isopropylpyridine has emerged as a critical structural motif and versatile intermediate in the landscape of modern medicinal chemistry and pharmaceutical development. Its unique combination of a reactive bromine handle at the 2-position and an isopropyl group at the 4-position offers medicinal chemists a powerful tool for constructing complex molecular architectures. The bromine atom serves as a key functional group for various cross-coupling reactions, while the isopropyl moiety can significantly influence the pharmacokinetic profile of the final active pharmaceutical ingredient (API), affecting properties like solubility and metabolic stability. This guide provides a comprehensive overview of the physicochemical properties, molecular structure, synthesis, and key applications of **2-Bromo-4-isopropylpyridine**, with a focus on its utility in drug discovery.

Physicochemical Properties and Molecular Structure

A thorough understanding of the fundamental properties of a chemical intermediate is paramount for its effective application in synthesis.

1.1. Molecular Structure and Weight

The core structure consists of a pyridine ring substituted with a bromine atom at the C2 position and an isopropyl group at the C4 position. This arrangement is crucial for its reactivity profile.

- Molecular Formula: C₈H₁₀BrN[1]
- Molecular Weight: 200.08 g/mol [1]
- CAS Number: 1086381-43-2[1]

Diagram: Molecular Structure of 2-Bromo-4-isopropylpyridine

Caption: 2D structure of 2-Bromo-4-isopropylpyridine.

1.2. Key Physicochemical Data

The following table summarizes essential data for laboratory use.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ BrN	CookeChem[1]
Molecular Weight	200.08 g/mol	CookeChem[1]
CAS Number	1086381-43-2	CookeChem[1]
SMILES	<chem>CC(C)C1=CC(Br)=NC=C1</chem>	BLD Pharm[2]
Storage Conditions	Inert atmosphere, 2-8°C	BLD Pharm[2]

Synthesis and Reactivity

The synthetic utility of **2-Bromo-4-isopropylpyridine** is primarily derived from the reactivity of the C-Br bond. While specific synthesis routes for this exact molecule are proprietary or less documented in open literature, analogous compounds like 2-bromopyridines are well-studied.

2.1. General Synthesis of 2-Bromopyridines

A common and established method for synthesizing 2-bromopyridines is through the diazotization of 2-aminopyridines, known as the Sandmeyer reaction.

Protocol: Diazotization of 2-Aminopyridine

- Dissolution: 2-Aminopyridine is dissolved in aqueous hydrobromic acid (HBr) at a reduced temperature (0-10°C).

- **Bromination:** Elemental bromine is added dropwise to the solution, forming a perbromide intermediate.
- **Diazotization:** A solution of sodium nitrite (NaNO_2) is added slowly while maintaining a temperature at or below 0°C . This step generates the unstable diazonium salt.
- **Decomposition:** The diazonium salt decomposes, releasing N_2 gas and substituting the amino group with a bromine atom.
- **Workup:** The reaction is quenched and neutralized with a strong base (e.g., NaOH). The product is then extracted using an organic solvent (e.g., ether), dried, and purified by distillation.[\[3\]](#)

Causality: The use of low temperatures is critical to prevent the premature decomposition of the diazonium salt intermediate, ensuring a higher yield of the desired 2-bromopyridine product.[\[3\]](#)

Core Reactivity and Applications in Drug Discovery

The true value of **2-Bromo-4-isopropylpyridine** lies in its application as a versatile building block in multi-step syntheses. The electron-deficient nature of the pyridine ring, combined with the excellent leaving group ability of the bromine atom, makes the C2 position highly susceptible to a variety of synthetic transformations.[\[4\]](#)

3.1. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry for forming new carbon-carbon and carbon-heteroatom bonds.[\[5\]](#)[\[6\]](#)

Key Cross-Coupling Reactions:

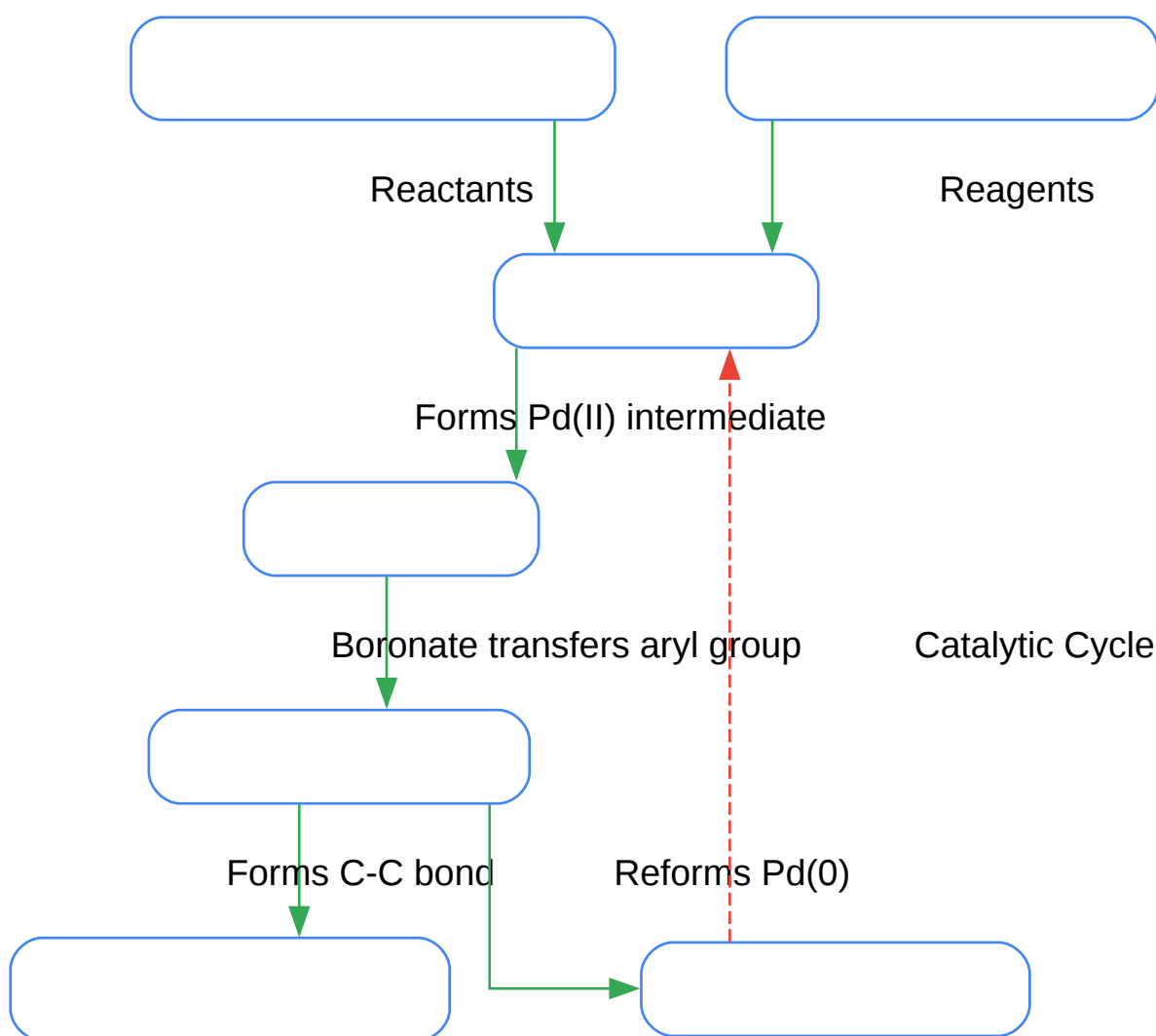
- **Suzuki-Miyaura Coupling:** Reaction with boronic acids or esters to form C-C bonds. This is one of the most widely used methods for creating biaryl structures.[\[6\]](#)[\[7\]](#)
- **Buchwald-Hartwig Amination:** Reaction with amines to form C-N bonds, crucial for synthesizing many drug candidates.

- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties.[6]

3.2. The Suzuki-Miyaura Coupling: A Deeper Look

The Suzuki-Miyaura coupling is particularly powerful for its functional group tolerance and relatively mild reaction conditions.[8] It enables the linkage of the 2-pyridyl core of **2-Bromo-4-isopropylpyridine** to a vast array of aryl and heteroaryl systems.[9]

Diagram: Suzuki-Miyaura Coupling Workflow



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Suzuki-Miyaura Coupling

- Inert Atmosphere: To a flame-dried flask, add **2-Bromo-4-isopropylpyridine** (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under an inert atmosphere (Argon or Nitrogen).
[\[5\]](#)
- Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).
[\[5\]](#)
- Reaction: Heat the mixture (e.g., to 90°C) and stir for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
[\[5\]](#)
- Workup and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified, typically by column chromatography.[\[5\]](#)

Expert Insight: The choice of palladium catalyst, ligand, and base is critical and must be optimized for each specific substrate pairing. The base activates the boronic acid, facilitating the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[\[10\]](#)[\[11\]](#)

3.3. Role in Pharmaceutical Scaffolds

Pyridine derivatives are prevalent scaffolds in numerous approved drugs and clinical candidates. The 2-substituted pyridine motif derived from **2-Bromo-4-isopropylpyridine** is a key component in molecules targeting a range of diseases, including cancers and infectious diseases.[\[5\]](#)[\[6\]](#) The isopropyl group at the 4-position can enhance binding affinity to protein targets by occupying hydrophobic pockets and can improve metabolic stability by sterically hindering potential sites of metabolism on the pyridine ring.

Safety and Handling

As with all halogenated organic compounds, **2-Bromo-4-isopropylpyridine** should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For specific handling and disposal information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-Bromo-4-isopropylpyridine is a high-value intermediate for the pharmaceutical and life sciences industries. Its well-defined reactivity, particularly in robust and versatile palladium-catalyzed cross-coupling reactions, provides a reliable pathway for the synthesis of complex, biologically active molecules. The strategic placement of the bromine atom and the isopropyl group offers a dual advantage: a reactive handle for molecular elaboration and a functional group for tuning pharmacokinetic properties. For drug development professionals, a deep understanding of this building block's chemistry is essential for accelerating the discovery and synthesis of next-generation therapeutics.

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